Cas no 83-38-5 (2,6-Dichlorobenzaldehyde)
2,6-Dichlorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichlorobenzaldehyde
- o,o'-dichlorobenzaldehyde
- 2.6-Dichlorobenzaldehyde
- 2,5-DICHLORO-2'-PYRROLIDINOMETHYL BENZOPHENONE
- 2,6-Cl2-benzaldehyde
- 2,6-Dichloobenzaldehyde
- 2,6-Dichlor-Benzaldehyd
- 2,6-Dichlorobenzalde
- 2,6-dichloro-benzaldehyd
- 2,6-dichlorobenzyl aldehyde
- 2,6-dichlorophenylaldehyde
- 2,6-dicholorobenzaldehyde
- 6-Dichlorobenzaldehyde
- FT-0610593
- Q-200208
- Z57773430
- (2,6-dichlorophenyl)methanone
- HMS3039H11
- NSC-7193
- DTXCID304970
- STK199280
- CS-W007684
- NCGC00258296-01
- UNII-781ADM5611
- NCGC00091746-01
- AKOS000119432
- PS-6006
- NCGC00091746-02
- 2,6-dichloro -benzaldehyde
- Q27266626
- 2,6dichloro-benzaldehyde
- F3098-5169
- D0331
- 781ADM5611
- DTXSID5024970
- Benzaldehyde,6-dichloro-
- SCHEMBL96214
- MFCD00003307
- D70634
- 2,6-Dichlorobenzaldehyde, purum, >=99.0% (T)
- InChI=1/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4
- NCGC00091746-03
- SMR001370881
- LS-1824
- CAS-83-38-5
- 2,6-dichloro benzaldehyde
- EN300-18410
- EINECS 201-472-2
- CCRIS 6014
- 2,6-dichloro-benzaldehyde
- 2,6-dichlorbenzaldehyd
- 83-38-5
- NSC 7193
- NSC7193
- CHEMBL1442731
- Tox21_200742
- BBL023680
- AM20060735
- A840567
- Benzaldehyde, 2,6-dichloro-
- MLS002415691
- 2,6-Dichlorobenzaldehyde, 99%
- 2,6-Dichlorobenzaldehyde (ACI)
- o,o′-Dichlorobenzaldehyde
- NS00038251
- o,o'Dichlorobenzaldehyde
- o,o'-Dichlorobenzaldehyde; NSC 7193;
- DB-015923
- Benzaldehyde, 2,6dichloro
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- MDL: MFCD00003307
- Inchi: 1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
- InChI Key: DMIYKWPEFRFTPY-UHFFFAOYSA-N
- SMILES: O=CC1C(Cl)=CC=CC=1Cl
- BRN: 386477
Computed Properties
- Exact Mass: 173.96400
- Monoisotopic Mass: 173.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: Industrial grade is white or yellowish crystalline powder.
- Density: 1.3456 (rough estimate)
- Melting Point: 68.0 to 72.0 deg-C
- Boiling Point: 231°C/8mmHg(lit.)
- Flash Point: Fahrenheit: 212 ° f
Celsius: 100 ° c - Refractive Index: 1.5756 (estimate)
- Solubility: <1g/l insoluble
- Water Partition Coefficient: <0.1 g/100 mL at 23 ºC
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong bases. Air, light and moisture sensitive.
- PSA: 17.07000
- LogP: 2.80590
- Sensitiveness: Air Sensitive
- Solubility: Soluble in hot ethanol and hot ether, insoluble in water.
2,6-Dichlorobenzaldehyde Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:2
- Hazard Category Code: 34
- Safety Instruction: S26-S27-S28-S36/37/39-S45-S37/39
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:III
- Risk Phrases:R36/37/38
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
2,6-Dichlorobenzaldehyde Customs Data
- HS CODE:29130000
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2,6-Dichlorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043286-25g |
2,6-Dichlorobenzaldehyde |
83-38-5 | 95% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 043286-100g |
2,6-Dichlorobenzaldehyde |
83-38-5 | 95% | 100g |
£17.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D129145-25g |
2,6-Dichlorobenzaldehyde |
83-38-5 | 98% | 25g |
¥39.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D129145-500g |
2,6-Dichlorobenzaldehyde |
83-38-5 | 98% | 500g |
¥208.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D129145-100g |
2,6-Dichlorobenzaldehyde |
83-38-5 | 98% | 100g |
¥52.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D129145-5g |
2,6-Dichlorobenzaldehyde |
83-38-5 | 98% | 5g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104209-250g |
2,6-Dichlorobenzaldehyde |
83-38-5 | 99% | 250g |
¥195.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104209-25g |
2,6-Dichlorobenzaldehyde |
83-38-5 | 99% | 25g |
¥41.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104209-500g |
2,6-Dichlorobenzaldehyde |
83-38-5 | 99% | 500g |
¥375.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104209-100g |
2,6-Dichlorobenzaldehyde |
83-38-5 | 99% | 100g |
¥82.90 | 2023-09-03 |
2,6-Dichlorobenzaldehyde Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Production Method 4
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
1.2 Reagents: Oxygen
1.3 Solvents: Toluene ; 10 h, 75 - 80 °C
Production Method 17
Production Method 18
Production Method 19
Production Method 20
1.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 21
Production Method 22
1.2 Reagents: Butyllithium ; -78 °C; 1.5 h, -78 °C
1.3 0.5 h, -78 °C; -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 23
Production Method 24
Production Method 25
1.2 Reagents: Sodium hydroxide Solvents: Water
Production Method 26
Production Method 27
Production Method 28
Production Method 29
1.2 Solvents: Ethyl acetate
Production Method 30
Production Method 31
Production Method 32
1.2 Reagents: Oxygen ; 24 h, 1 atm, 35 °C → 70 °C
Production Method 33
Production Method 34
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water
Production Method 35
Production Method 36
Production Method 37
2,6-Dichlorobenzaldehyde Raw materials
- 1,3-Dichloro-2-methyl-benzene
- 2-(2,6-dichlorophenyl)acetic acid
- [Acetyloxy-(2,6-dichlorophenyl)methyl] acetate
- Benzene, 1,3-dichloro-2-(dimethoxymethyl)-
- Benzaldehyde, 2,6-dichloro-, 2-phenylhydrazone
- N'-(2,6-dichlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide
- 2,6-Dichlorostyrene
- a,a,2,6-Tetrachloro-toluene
- 2,6-Dichlorobenzyl alcohol
- 2,6-Dichlorobenzaldehyde oxime
- 2-Chlorobenzaldehyde
- Lithium, (2,6-dichlorophenyl)-
- Benzaldehyde, 2,6-dichloro-, 2-(2,4-dinitrophenyl)hydrazone
- 2,6-Dichlorobenzyl chloride
- 1,3-Dithiane, 2-(2,6-dichlorophenyl)-
- 2-(2,6-dichlorobenzylidene)hydrazinecarboxamide
- 2,6-Dichlorobenzonitrile
2,6-Dichlorobenzaldehyde Preparation Products
2,6-Dichlorobenzaldehyde Suppliers
2,6-Dichlorobenzaldehyde Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2,6-Dichlorobenzaldehyde
Professional Introduction to 2,6-Dichlorobenzaldehyde (CAS No. 83-38-5)
2,6-Dichlorobenzaldehyde, with the chemical formula C₇H₄Cl₂O, is a significant intermediate in organic synthesis and pharmaceutical applications. This compound, identified by its CAS number CAS No. 83-38-5, has garnered considerable attention in the scientific community due to its versatile reactivity and utility in the development of various chemical entities.
The structural features of 2,6-Dichlorobenzaldehyde make it a valuable building block for synthesizing more complex molecules. The presence of two chlorine atoms at the 2- and 6-positions enhances its electrophilicity, facilitating reactions such as nucleophilic aromatic substitution and condensation reactions. These properties have been exploited in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, 2,6-Dichlorobenzaldehyde has been extensively studied for its role in the development of novel therapeutic agents. Its aldehyde functionality allows for the formation of Schiff bases, which are known for their antimicrobial, anti-inflammatory, and anticancer properties. Researchers have reported significant findings regarding the synthesis and biological activity of derivatives derived from this compound.
One notable area of research involves the use of 2,6-Dichlorobenzaldehyde in the preparation of metal-organic frameworks (MOFs). MOFs are highly porous materials that have applications in gas storage, separation technologies, and catalysis. The incorporation of chlorobenzaldehyde derivatives into MOF structures has shown promise in enhancing their stability and functionality. Recent studies have demonstrated the successful incorporation of CAS No. 83-38-5-based ligands into MOFs, leading to materials with improved performance characteristics.
The pharmaceutical industry has also leveraged the reactivity of 2,6-Dichlorobenzaldehyde in drug discovery efforts. Its ability to undergo cross-coupling reactions with various organic substrates has enabled the synthesis of complex drug molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in diseases such as cancer and diabetes. The versatility of CAS No. 83-38-5 as a synthetic intermediate has made it indispensable in medicinal chemistry.
Another emerging application of 2,6-Dichlorobenzaldehyde is in the field of materials science. Its derivatives have been explored as precursors for conductive polymers and organic semiconductors. These materials are crucial for the development of flexible electronics and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the chlorine substituents make these compounds particularly attractive for such applications.
The industrial production of 2,6-Dichlorobenzaldehyde typically involves chlorination and oxidation processes starting from benzaldehyde or related aromatic precursors. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing waste and energy consumption. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.
In conclusion, 2,6-Dichlorobenzaldehyde (CAS No. 83-38-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceuticals, materials science, and organic synthesis underscores its importance in modern chemistry. As research continues to uncover new applications and synthetic methodologies, the significance of this compound is expected to grow further.
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